

Spectroscopic Analysis of 2-Chloropropionyl Chloride: A Technical Overview

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Compound of Interest

Compound Name: 2-Chloropropionyl chloride-d4

Cat. No.: B12394374

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for 2-chloropropionyl chloride. While the initial request specified the deuterated analog, **2-chloropropionyl chloride-d4**, a comprehensive search of publicly available scientific databases and supplier information did not yield experimental NMR or IR spectra for this specific isotopologue. However, **2-chloropropionyl chloride-d4** is commercially available, and its spectroscopic characteristics can be inferred from the data of its non-deuterated counterpart, which is presented herein.

The primary differences in the spectra of **2-chloropropionyl chloride-d4** compared to the non-deuterated form would be the absence of proton signals for the deuterated positions in ^1H NMR spectroscopy and the appearance of C-D stretching and bending vibrations at lower wavenumbers in the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following table summarizes the predicted ^1H and ^{13}C NMR spectral data for 2-chloropropionyl chloride in a deuterated chloroform (CDCl_3) solvent.

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment
¹ H	~4.6	Quartet	~7 Hz	-CHCl-
¹ H	~1.8	Doublet	~7 Hz	-CH ₃
¹³ C	~172	Singlet	N/A	>C=O
¹³ C	~55	Singlet	N/A	-CHCl-
¹³ C	~25	Singlet	N/A	-CH ₃

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The key IR absorption peaks for 2-chloropropionyl chloride are presented below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1790	Strong	C=O stretch (acid chloride)
~2950	Medium	C-H stretch (aliphatic)
~1450	Medium	C-H bend (aliphatic)
~750	Strong	C-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for a liquid sample like 2-chloropropionyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of 2-chloropropionyl chloride (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

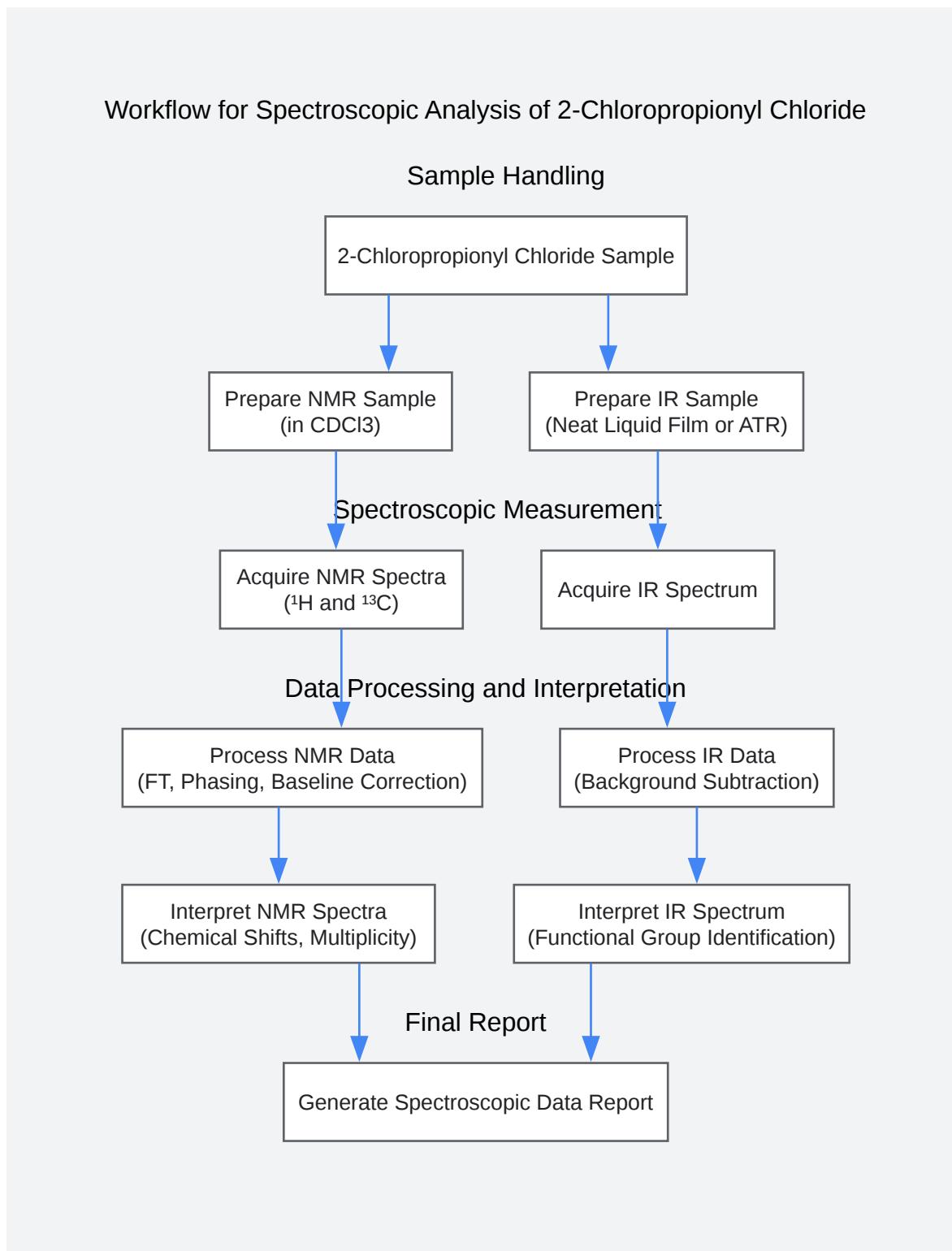
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for the nuclei being observed (e.g., ^1H and ^{13}C). The magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:**
 - For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired FID is subjected to a Fourier transform to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
- **Instrument Setup:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
- **Data Acquisition:** The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to specific functional group vibrations.

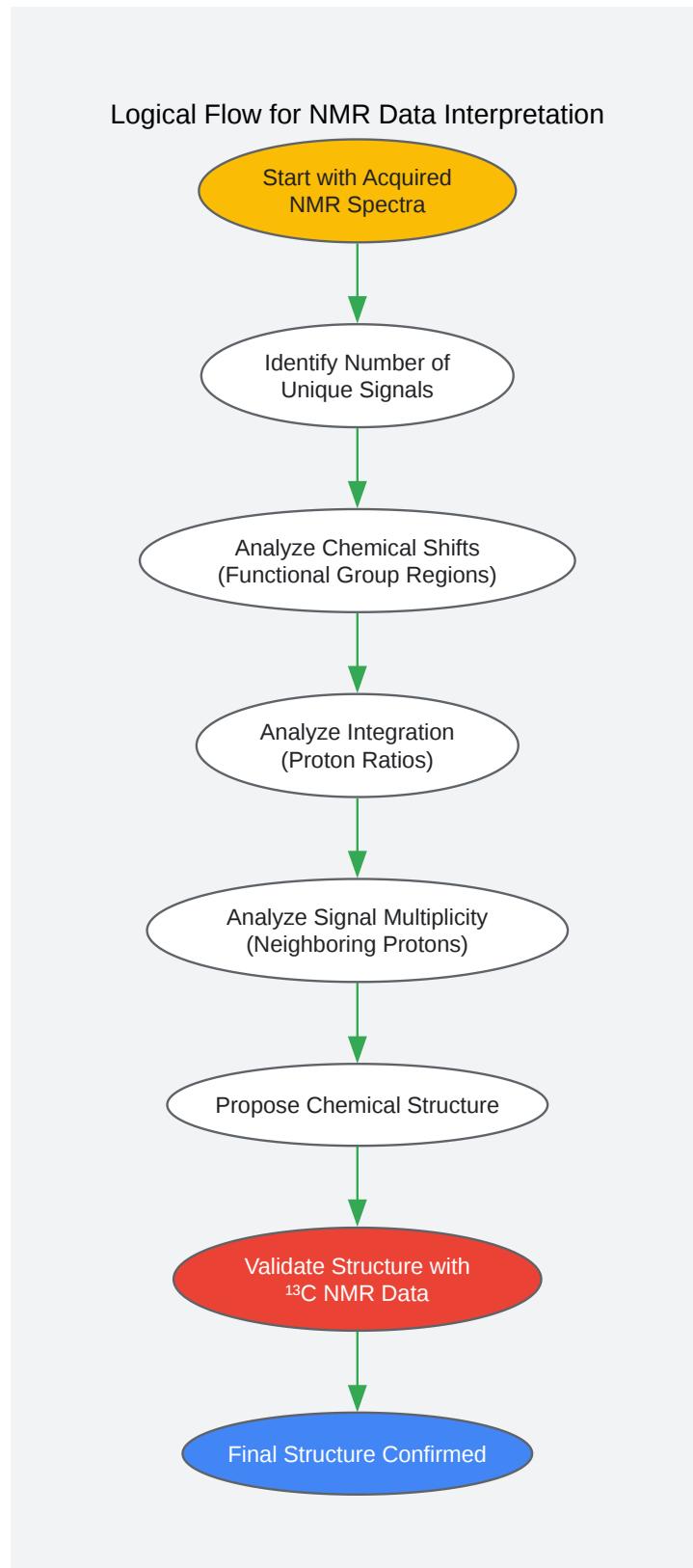
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-chloropropionyl chloride.



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Caption: Workflow for the spectroscopic analysis of 2-Chloropropionyl Chloride.



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Caption: Logical flow for the interpretation of NMR spectroscopic data.

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